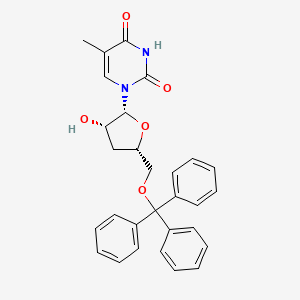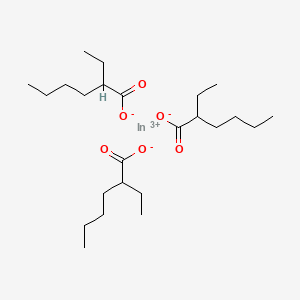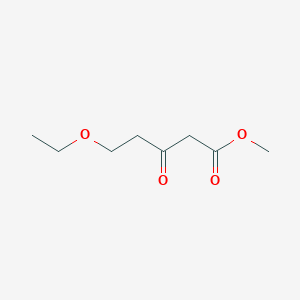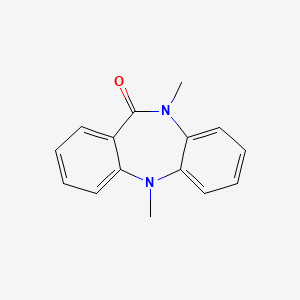
5,6-Bis(hexylsulfanyl)-1h-benzimidazole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 101611 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in medicinal chemistry and has been studied for its biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 101611 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of NSC 101611 is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: NSC 101611 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
NSC 101611 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has been investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of NSC 101611 involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to changes in cellular function. The exact pathways and targets can vary depending on the context of its use.
Comparación Con Compuestos Similares
NSC 101611 can be compared with other similar compounds in terms of its structure, reactivity, and applications. Some similar compounds include:
NSC 101612: Known for its similar biological activities but with slight differences in its chemical structure.
NSC 101613: Another compound with comparable applications in medicinal chemistry but differing in its reactivity and synthesis.
NSC 101611 stands out due to its unique combination of properties, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
26558-04-3 |
|---|---|
Fórmula molecular |
C19H28N2O2S2 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
5,6-bis(hexylsulfanyl)-1H-benzimidazole-4,7-dione |
InChI |
InChI=1S/C19H28N2O2S2/c1-3-5-7-9-11-24-18-16(22)14-15(21-13-20-14)17(23)19(18)25-12-10-8-6-4-2/h13H,3-12H2,1-2H3,(H,20,21) |
Clave InChI |
IVYJIDSAAGTIOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC1=C(C(=O)C2=C(C1=O)NC=N2)SCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)




![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)



![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)
